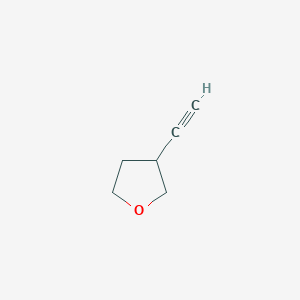

3-Ethynyltetrahydrofuran

Description

BenchChem offers high-quality 3-Ethynyltetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyltetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJZHXJKUOHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100987-19-6 | |

| Record name | 3-ethynyloxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Ethynyltetrahydrofuran from But-3-yne-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 3-ethynyltetrahydrofuran from the starting material but-3-yne-1,2-diol. Due to the absence of a direct, one-pot conversion in the current literature, a multi-step approach is outlined, drawing upon established methodologies for selective protection, activation, intramolecular cyclization, and deprotection. The described protocols are based on analogous transformations and provide a robust framework for the successful synthesis of the target molecule.

Proposed Synthetic Pathway

The synthesis of 3-ethynyltetrahydrofuran from but-3-yne-1,2-diol can be envisioned through a four-step sequence. This strategy focuses on differentiating the two hydroxyl groups of the starting diol to facilitate a regioselective intramolecular etherification.

The proposed pathway is as follows:

-

Selective Monoprotection: The primary hydroxyl group of but-3-yne-1,2-diol is selectively protected to prevent its participation in the subsequent cyclization step.

-

Activation of the Secondary Hydroxyl Group: The remaining free secondary hydroxyl group is converted into a good leaving group, typically a tosylate, to facilitate nucleophilic attack.

-

Intramolecular Cyclization: The protected intermediate undergoes an intramolecular SN2 reaction (a Williamson ether synthesis) to form the tetrahydrofuran ring.

-

Deprotection: The protecting group is removed to yield the final product, 3-ethynyltetrahydrofuran.

An alternative, more direct but potentially lower-yielding approach involves a direct acid-catalyzed cyclization, which will also be discussed.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each step of the proposed synthesis. The protocols are adapted from established procedures for similar substrates.

Step 1: Selective Monoprotection of But-3-yne-1,2-diol

The selective protection of the primary hydroxyl group over the secondary one is crucial. Sterically hindered protecting groups are often employed to achieve this selectivity. A commonly used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocol:

To a solution of but-3-yne-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the monotected diol.

Quantitative Data for Monoprotection (Analogous Reactions):

| Protecting Group | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TBDMS | 1,2-Hexanediol | TBDMSCl, Et3N | DCM | 0 to rt | 16 | 85 | Analogous Procedure |

| THP | 1,4-Butanediol | DHP, CSA | THF | rt | 0.1-0.2 | ~50-60 | [1][2] |

Step 2: Activation of the Secondary Hydroxyl Group (Tosylation)

The free secondary hydroxyl group of the monoprotected diol is then activated by converting it into a tosylate.

Experimental Protocol:

To a solution of the monoprotected but-3-yne-1,2-diol (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). p-Toluenesulfonyl chloride (TsCl) (1.2 eq) is then added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude tosylate is used in the next step without further purification.

Quantitative Data for Tosylation (Analogous Reactions):

| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Monoprotected 1,2-diol | TsCl, Et3N, DMAP | DCM | 0 to rt | 4-6 | >90 | General Protocol |

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

The tosylated intermediate is then cyclized under basic conditions to form the tetrahydrofuran ring.

Experimental Protocol:

The crude tosylate from the previous step is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portionwise at 0 °C. The reaction mixture is then heated to reflux for 4-8 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Intramolecular Cyclization (Analogous Reactions):

| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Hydroxy tosylate | NaH | THF | reflux | 4-8 | 70-90 | [3] |

Step 4: Deprotection

The final step is the removal of the silyl protecting group to yield 3-ethynyltetrahydrofuran.

Experimental Protocol:

To a solution of the protected 3-ethynyltetrahydrofuran (1.0 eq) in THF is added a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-ethynyltetrahydrofuran.

Quantitative Data for Deprotection (Analogous Reactions):

| Protecting Group | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| TBDMS | TBAF | THF | rt | 2-4 | >95 | General Protocol |

Alternative Route: Acid-Catalyzed Cyclization

A more direct, though likely less selective, method for the synthesis of substituted tetrahydrofurans is the acid-catalyzed dehydration of diols. For but-3-yne-1,2-diol, this reaction could potentially lead to the desired product, but may also result in the formation of furan derivatives through subsequent elimination.

Conceptual Protocol:

But-3-yne-1,2-diol is heated in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin. The reaction would proceed via protonation of one of the hydroxyl groups, followed by intramolecular attack of the other hydroxyl group and subsequent dehydration. Careful control of reaction conditions, such as temperature and reaction time, would be critical to favor the formation of the tetrahydrofuran ring over the furan by-product.

Visualizations

Logical Workflow Diagram

Caption: Proposed multi-step synthesis of 3-ethynyltetrahydrofuran.

Reaction Mechanism: Intramolecular Cyclization

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of 3-ethynyltetrahydrofuran from but-3-yne-1,2-diol. The multi-step approach involving protection, activation, cyclization, and deprotection is based on well-established organic transformations and offers a high probability of success. The provided experimental protocols, adapted from analogous reactions, serve as a detailed starting point for researchers in the field. Further optimization of reaction conditions for the specific substrate is recommended to maximize yields and purity of the desired product. The alternative acid-catalyzed route, while more direct, requires careful investigation to control selectivity.

References

Synthesis of 3-Ethynyltetrahydrofuran via Intramolecular Cyclization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethynyltetrahydrofuran is a valuable heterocyclic building block in medicinal chemistry and materials science, incorporating a reactive ethynyl group for further functionalization. While the direct synthesis of this specific molecule via intramolecular cyclization is not extensively documented in publicly available literature, this technical guide outlines a plausible and robust synthetic strategy based on well-established principles of organic chemistry. This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis of 3-ethynyltetrahydrofuran, alongside projected quantitative data and visual representations of the reaction pathway and experimental workflow to aid in its practical implementation. The proposed route involves the acid-catalyzed dehydration and cyclization of a suitable precursor, 3-ethynyl-1,4-butanediol.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties. The incorporation of an ethynyl group at the 3-position of the THF ring offers a versatile handle for a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and various addition reactions. This functional group makes 3-ethynyltetrahydrofuran a highly attractive intermediate for the synthesis of complex molecular architectures in drug discovery and development.

This guide details a proposed synthetic route to 3-ethynyltetrahydrofuran through the intramolecular cyclization of 3-ethynyl-1,4-butanediol, a method analogous to the industrial synthesis of unsubstituted tetrahydrofuran from 1,4-butanediol.[1]

Proposed Synthetic Pathway

The synthesis of 3-ethynyltetrahydrofuran can be envisioned to proceed via an acid-catalyzed intramolecular dehydration of 3-ethynyl-1,4-butanediol. In this proposed mechanism, a protic acid protonates one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered tetrahydrofuran ring. A final deprotonation step regenerates the acid catalyst and yields the desired 3-ethynyltetrahydrofuran.

Caption: Proposed reaction pathway for the synthesis of 3-Ethynyltetrahydrofuran.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 3-ethynyltetrahydrofuran based on analogous acid-catalyzed cyclization reactions.

Synthesis of 3-Ethynyltetrahydrofuran from 3-Ethynyl-1,4-butanediol

-

Materials:

-

3-Ethynyl-1,4-butanediol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethynyl-1,4-butanediol (1.0 eq).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-5 mol%) or p-toluenesulfonic acid.

-

Heat the reaction mixture to a temperature sufficient to promote cyclization while minimizing side reactions (e.g., 80-120 °C). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether or dichloromethane.

-

Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine to remove any remaining aqueous residues.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-ethynyltetrahydrofuran.

-

Data Presentation

The following table summarizes the projected quantitative data for the proposed synthesis of 3-ethynyltetrahydrofuran. These values are estimates based on typical yields and purities for similar chemical transformations.

| Parameter | Projected Value | Notes |

| Yield | 75-85% | Based on analogous acid-catalyzed cyclizations of diols. |

| Purity | >95% | After fractional distillation. |

| Boiling Point | Estimated 120-130 °C | At atmospheric pressure. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.0-3.6 (m, 4H, -CH₂-O-), 3.0-2.8 (m, 1H, -CH-C≡), 2.1 (t, 1H, ≡C-H) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 83-81 (≡C-H), 72-70 (-C≡), 69-67 (-CH₂-O-), 35-33 (-CH-C≡) | Predicted chemical shifts. |

| IR (neat) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2120 (C≡C stretch), ~1080 (C-O-C stretch) | Characteristic vibrational frequencies. |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 3-Ethynyltetrahydrofuran.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 3-ethynyltetrahydrofuran via intramolecular cyclization. The proposed acid-catalyzed dehydration of 3-ethynyl-1,4-butanediol represents a logical and feasible approach based on established chemical principles. The detailed experimental protocol, projected data, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to pursue the synthesis of this important building block. Further experimental validation is recommended to optimize the reaction conditions and confirm the projected outcomes.

References

Purifying 3-Ethynyltetrahydrofuran: An In-depth Technical Guide to Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification of 3-Ethynyltetrahydrofuran using column chromatography, a fundamental technique in synthetic chemistry. Due to the absence of a standardized, publicly available protocol for this specific compound, this document outlines a robust, generalized methodology based on established chromatographic principles and purification strategies for structurally related molecules such as functionalized tetrahydrofurans and terminal alkynes.

Introduction

3-Ethynyltetrahydrofuran is a valuable building block in medicinal chemistry and materials science, prized for its reactive ethynyl group and tetrahydrofuran core. Its utility, however, is contingent on its purity. Column chromatography is the most common and effective method for purifying this compound on a laboratory scale. This technique separates molecules based on their differential adsorption to a stationary phase while being carried by a mobile phase through a column. For 3-Ethynyltetrahydrofuran, a compound of moderate polarity, silica gel is the preferred stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation from impurities.

Principles of Separation and Method Development

The purification of 3-Ethynyltetrahydrofuran by column chromatography relies on the polarity difference between the target molecule and any present impurities. The ether oxygen and the terminal alkyne give the molecule a moderate polarity. Potential impurities, depending on the synthetic route, could include starting materials (e.g., 3-hydroxytetrahydrofuran), byproducts, or residual solvents.

A successful separation is typically developed using Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1] This Rf value generally translates to an effective elution profile in column chromatography.

Quantitative Data Summary

| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf of 3-Ethynyltetrahydrofuran | Potential Impurities Eluting Before | Potential Impurities Eluting After |

| Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | 0.25 - 0.40 | Less polar byproducts, residual non-polar solvents | 3-Hydroxytetrahydrofuran, more polar byproducts |

| Silica Gel (60 Å, 230-400 mesh) | Petroleum Ether:Diethyl Ether (8:2 to 6:4 v/v) | 0.30 - 0.45 | Less polar byproducts | More polar starting materials or byproducts |

| Alumina (neutral, Brockmann I) | Dichloromethane:Hexane (1:1 to 7:3 v/v) | 0.20 - 0.35 | Non-polar hydrocarbons | Polar impurities |

Detailed Experimental Protocol

This protocol outlines the steps for the purification of crude 3-Ethynyltetrahydrofuran using flash column chromatography with silica gel.

Materials:

-

Crude 3-Ethynyltetrahydrofuran

-

Silica gel (flash grade, 230-400 mesh)

-

Solvents (TLC and chromatography grade): Hexane, Ethyl Acetate

-

Glass chromatography column with a stopcock

-

Sand (acid-washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

-

Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).

-

Adjust the solvent ratio until the spot corresponding to the product has an Rf value between 0.25 and 0.35.

-

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the plug.

-

Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).

-

Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

-

Add another thin layer of sand on top of the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude 3-Ethynyltetrahydrofuran in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column, avoiding disturbance of the top layer.

-

Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

-

Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

-

Continuously add fresh mobile phase to the top of the column to prevent it from running dry.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which ones contain the purified product.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-Ethynyltetrahydrofuran.

-

Visualizing the Workflow and Potential Impurities

The following diagrams illustrate the experimental workflow for purification and a hypothetical pathway for the formation of a common impurity.

Caption: Experimental workflow for the purification of 3-Ethynyltetrahydrofuran.

Caption: Potential formation of an impurity during synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethynyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyltetrahydrofuran. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted dataset based on the analysis of structurally similar compounds and established NMR principles. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for small organic molecules like 3-ethynyltetrahydrofuran, intended to aid researchers in their own analytical endeavors.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 3-ethynyltetrahydrofuran. These predictions are based on the known spectral data of 3-substituted tetrahydrofuran derivatives and the typical chemical shifts for ethynyl groups. The numbering convention used for the assignments is illustrated in Figure 1.

Figure 1. Structure and numbering of 3-ethynyltetrahydrofuran.

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethynyltetrahydrofuran

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1' | ~2.1 - 2.3 | d | ~2.5 |

| H-2 (axial & equatorial) | ~3.8 - 4.0 | m | - |

| H-3 | ~2.8 - 3.0 | m | - |

| H-4 (axial & equatorial) | ~1.9 - 2.2 | m | - |

| H-5 (axial & equatorial) | ~3.6 - 3.8 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethynyltetrahydrofuran

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~70 - 75 |

| C-2' | ~80 - 85 |

| C-2 | ~68 - 72 |

| C-3 | ~35 - 40 |

| C-4 | ~30 - 35 |

| C-5 | ~65 - 69 |

Experimental Protocols

A standardized and meticulously followed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the recommended methodology for the preparation and analysis of a sample of 3-ethynyltetrahydrofuran.

Sample Preparation

-

Sample Purity: Ensure the analyte is of high purity to avoid spectral interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules.[1] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the compound's solubility.[2]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

-

Procedure:

-

Accurately weigh the desired amount of 3-ethynyltetrahydrofuran into a clean, dry vial.

-

Add the deuterated solvent containing TMS.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[2][3]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

These steps are to be performed by a trained operator on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is essential for sharp resonance signals.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration in quantitative NMR.

-

Number of Scans: For a sample with sufficient concentration, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is identified and reported in ppm.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows in NMR spectroscopy.

References

FT-IR Analysis of the Ethynyl Group in 3-Ethynyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ethynyl group in 3-ethynyltetrahydrofuran using Fourier-Transform Infrared (FT-IR) spectroscopy. It details the characteristic vibrational modes, expected spectral data, and a comprehensive experimental protocol for acquiring high-quality FT-IR spectra. This guide is intended to assist researchers in identifying and characterizing this important functional group within a heterocyclic framework, which is a common structural motif in medicinal chemistry and materials science.

Introduction to FT-IR Spectroscopy of Alkynes

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For terminal alkynes, such as the ethynyl group in 3-ethynyltetrahydrofuran, FT-IR spectroscopy provides distinct and characteristic absorption bands that allow for unambiguous identification.

The primary vibrational modes of interest for the ethynyl group (–C≡C–H) are:

-

≡C–H Stretching: A sharp, strong absorption band typically found in a relatively uncongested region of the spectrum.

-

C≡C Stretching: A weaker absorption band, the intensity of which is greater for terminal alkynes compared to internal alkynes.

-

≡C–H Bending: A broad and strong absorption that occurs in the fingerprint region of the spectrum.

The presence of the tetrahydrofuran (THF) ring also contributes to the overall FT-IR spectrum, primarily through C-H and C-O-C stretching and bending vibrations. Understanding these absorptions is crucial for a complete spectral interpretation.

Expected FT-IR Data for 3-Ethynyltetrahydrofuran

While a definitive experimental spectrum for 3-ethynyltetrahydrofuran is not publicly available, the expected absorption frequencies for its key functional groups can be reliably predicted based on extensive spectroscopic data for terminal alkynes and cyclic ethers. The electron-withdrawing nature of the oxygen atom in the THF ring can slightly influence the electron density of the ethynyl group, potentially causing minor shifts in the absorption frequencies compared to simple alkyl alkynes.[1]

The following table summarizes the anticipated FT-IR absorption bands for 3-ethynyltetrahydrofuran.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3300 | ≡C–H Stretch | Strong, Sharp | This is a highly characteristic peak for terminal alkynes and its presence is a strong indicator of the ethynyl group.[2] |

| 2960–2850 | C–H Stretch (sp³ CH and CH₂) | Strong | These absorptions arise from the C-H bonds of the tetrahydrofuran ring.[3] |

| ~2120 | C≡C Stretch | Weak to Medium | The intensity of this peak is variable but is typically observable for terminal alkynes. Symmetrically substituted internal alkynes may not show this peak.[2] |

| 1470–1450 | C–H Bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the THF ring. |

| 1150–1050 | C–O–C Stretch | Strong | Asymmetric stretching of the ether linkage in the tetrahydrofuran ring. This is a characteristic absorption for ethers.[4] |

| ~700-610 | ≡C–H Bend | Strong, Broad | This out-of-plane bending vibration is another key indicator of a terminal alkyne. |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of 3-ethynyltetrahydrofuran, a volatile liquid. Both Attenuated Total Reflectance (ATR) and transmission methods are described.

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. The instrument should be capable of a spectral range of 4000–400 cm⁻¹.

-

Sampling Accessory:

-

For ATR: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

-

For Transmission: Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows and a path length of 0.025-0.1 mm.

-

-

Sample: 3-Ethynyltetrahydrofuran (liquid).

-

Solvent (for cleaning): Isopropanol or acetone.

-

Nitrogen Gas: For purging the spectrometer sample compartment to minimize atmospheric water and carbon dioxide interference.

Sample Preparation

3-Ethynyltetrahydrofuran is a liquid and can be analyzed neat.

-

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of 3-ethynyltetrahydrofuran onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

-

Transmission Method:

-

Clean the KBr or NaCl windows with a dry, soft cloth in a low-humidity environment. Avoid using polar solvents like water or ethanol, which can damage the salt plates.

-

Place one window in the demountable cell holder.

-

Apply a small drop of 3-ethynyltetrahydrofuran to the center of the window.

-

Carefully place the second window on top of the first, gently pressing to create a thin, uniform liquid film and to remove any air bubbles.

-

Assemble the cell and place it in the spectrometer's sample holder.

-

Data Acquisition Parameters

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

Atmosphere: The sample compartment should be purged with dry nitrogen gas to reduce interference from atmospheric H₂O and CO₂.

Data Processing and Analysis

-

Background Subtraction: The acquired sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak Picking: Identify the wavenumbers of the major absorption bands.

-

Interpretation: Assign the observed absorption bands to the corresponding molecular vibrations based on the data provided in Section 2 and established correlation charts. Pay close attention to the characteristic peaks of the ethynyl group.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR analysis of the ethynyl group in 3-ethynyltetrahydrofuran.

Conclusion

The FT-IR analysis of 3-ethynyltetrahydrofuran provides a rapid and reliable method for the identification and characterization of its constituent functional groups. The distinct absorption bands of the terminal ethynyl group, particularly the ≡C–H stretch around 3300 cm⁻¹ and the C≡C stretch near 2120 cm⁻¹, serve as clear spectroscopic markers. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality FT-IR spectra, enabling confident structural elucidation and quality control in various scientific and industrial applications. This technical guide serves as a valuable resource for professionals in drug development and materials science who work with ethynyl-containing heterocyclic compounds.

References

- 1. A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02562K [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

physical properties of 3-Ethynyltetrahydrofuran (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyltetrahydrofuran is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to its reactive ethynyl group and tetrahydrofuran core, a common scaffold in biologically active molecules. This document provides a technical overview of the known physical properties of 3-Ethynyltetrahydrofuran, specifically its boiling point and solubility. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents a plausible synthetic route and discusses the expected properties based on related chemical structures.

Physical Properties of 3-Ethynyltetrahydrofuran

Based on the structure of the molecule, a terminal alkyne appended to a tetrahydrofuran ring, its general physical characteristics can be inferred. It is expected to be a liquid at room temperature with a boiling point higher than that of tetrahydrofuran (THF) itself (66 °C) due to its larger molecular weight.

Solubility Profile (Predicted):

The solubility of 3-Ethynyltetrahydrofuran is predicted to be as follows:

-

Water: Sparingly soluble. The polar ether group of the tetrahydrofuran ring may impart some water solubility, but the hydrophobic hydrocarbon backbone and the ethynyl group will limit this.

-

Organic Solvents: Good solubility in a wide range of common organic solvents is expected, including:

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Polar aprotic solvents (e.g., acetone, ethyl acetate)

-

This predicted solubility is based on the principle of "like dissolves like," where the molecule's combination of a polar ether and a nonpolar hydrocarbon character suggests miscibility with solvents of similar characteristics.

Data on Related Compounds

To provide a comparative context, the physical properties of the parent compound, tetrahydrofuran, and a closely related saturated analogue, 3-methyltetrahydrofuran, are presented in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |

| Tetrahydrofuran | C₄H₈O | 72.11 | 66 | Miscible |

| 3-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | ~80 | Soluble |

| 3-Ethynyltetrahydrofuran (Predicted) | C₆H₈O | 96.13 | > 66 | Sparingly Soluble |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of 3-Ethynyltetrahydrofuran is the Sonogashira coupling reaction . This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be adapted for alkyl halides.

The proposed reaction would involve the coupling of a 3-halotetrahydrofuran (e.g., 3-iodotetrahydrofuran or 3-bromotetrahydrofuran) with a protected or terminal acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Logical Workflow for the Synthesis of 3-Ethynyltetrahydrofuran

Caption: Synthetic workflow for 3-Ethynyltetrahydrofuran via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 3-Ethynyltetrahydrofuran based on standard Sonogashira coupling procedures. This protocol should be adapted and optimized based on laboratory safety standards and specific experimental findings.

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and copper(I) iodide (1-3 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add a suitable anhydrous solvent (e.g., tetrahydrofuran or toluene) via syringe.

-

-

Addition of Reagents:

-

Add the amine base (e.g., triethylamine, 2-3 equivalents).

-

Add 3-iodotetrahydrofuran (1 equivalent).

-

If using a protected acetylene like ethynyltrimethylsilane, add it to the reaction mixture (1.2-1.5 equivalents). If using acetylene gas, it can be bubbled through the solution.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-Ethynyltetrahydrofuran.

-

Conclusion

An In-depth Technical Guide to 3-Ethynyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynyltetrahydrofuran, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a summary of its physicochemical properties. While specific experimental protocols for the synthesis of 3-Ethynyltetrahydrofuran are not extensively documented in publicly available literature, this guide outlines general synthetic strategies for substituted tetrahydrofurans that can be adapted for its preparation. Furthermore, the known biological activities of related alkynyl and tetrahydrofuran-containing compounds are discussed to highlight the potential therapeutic relevance of this molecule. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential applications of 3-Ethynyltetrahydrofuran.

Chemical Identity and Physicochemical Properties

3-Ethynyltetrahydrofuran, a substituted cyclic ether, is a molecule of interest in organic synthesis and medicinal chemistry. Its core structure consists of a five-membered tetrahydrofuran ring with an ethynyl group attached at the 3-position.

Table 1: Chemical Identifiers for 3-Ethynyltetrahydrofuran

| Identifier | Value |

| CAS Number | 1100987-19-6 |

| IUPAC Name | 3-ethynyloxolane |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

Table 2: Predicted Physicochemical Properties of 3-Ethynyltetrahydrofuran

| Property | Value |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 96.057514878 g/mol |

| Monoisotopic Mass | 96.057514878 g/mol |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 7 |

Note: The data in Table 2 is based on computational predictions and may vary from experimental values.

Potential Synthesis Strategies

One potential synthetic pathway could involve the use of a suitably protected but-3-yne-1,2-diol derivative. The diol could be subjected to a cyclization reaction, such as an acid-catalyzed dehydration or a Williamson ether synthesis-type reaction, to form the tetrahydrofuran ring. Subsequent deprotection of the alkyne would yield the desired 3-ethynyltetrahydrofuran.

Another approach could involve the introduction of the ethynyl group onto a pre-formed tetrahydrofuran ring. For instance, a derivative such as 3-hydroxytetrahydrofuran could be oxidized to the corresponding ketone, which could then be reacted with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide. Subsequent reduction of the resulting tertiary alcohol would yield 3-ethynyltetrahydrofuran. The synthesis of the precursor, 3-hydroxytetrahydrofuran, can be achieved through methods like the acid-catalyzed dehydration of 1,2,4-butanetriol.

A generalized workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for 3-Ethynyltetrahydrofuran.

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Ethynyltetrahydrofuran is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR, IR, and mass spectra.

Table 3: Predicted Spectroscopic Data for 3-Ethynyltetrahydrofuran

| Technique | Expected Features |

| ¹H NMR | - Signal for the acetylenic proton (-C≡C-H ).- Complex multiplets for the methylene and methine protons on the tetrahydrofuran ring. |

| ¹³C NMR | - Signals for the two sp-hybridized carbons of the ethynyl group.- Signals for the sp³-hybridized carbons of the tetrahydrofuran ring. |

| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A sharp, weak to medium absorption band around 2100-2260 cm⁻¹ for the C≡C stretch.- A strong C-O-C stretching band characteristic of an ether. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 96.13 g/mol . |

Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Ethynyltetrahydrofuran—the tetrahydrofuran ring and the ethynyl group—are found in numerous biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

The Tetrahydrofuran Moiety: The tetrahydrofuran ring is a common scaffold in a wide range of natural products and pharmaceuticals.[1][2] Its presence can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The Ethynyl Group: The ethynyl (alkyne) functional group is a versatile component in medicinal chemistry.[4] It can participate in various chemical reactions, including "click chemistry," which is widely used for the synthesis and modification of bioactive molecules. The linear geometry of the alkyne can also be exploited to probe the binding pockets of enzymes and receptors. Furthermore, alkynyl-containing compounds have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Given the prevalence of these structural features in pharmacologically active compounds, 3-Ethynyltetrahydrofuran represents a promising starting point for the synthesis of novel therapeutic agents. The combination of the tetrahydrofuran scaffold with the reactive and structurally significant ethynyl group offers opportunities for the development of new chemical entities with diverse biological targets.

A logical workflow for the exploration of 3-Ethynyltetrahydrofuran in a drug discovery context is outlined below:

Caption: A typical drug discovery workflow involving 3-Ethynyltetrahydrofuran.

Conclusion

3-Ethynyltetrahydrofuran is a chemical entity with significant potential for application in synthetic and medicinal chemistry. While detailed experimental data remains scarce in the public domain, this guide provides a foundational understanding of its properties and potential synthetic routes. The presence of both the tetrahydrofuran ring and the ethynyl group makes it a promising scaffold for the development of novel compounds with potential therapeutic value. Further research into the synthesis, characterization, and biological evaluation of this and related molecules is warranted to fully explore its utility in drug discovery and development.

References

The Stereochemical Landscape of 3-Ethynyltetrahydrofuran Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthetic Strategies, Stereocontrol, and Potential Therapeutic Applications

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of an ethynyl group at the 3-position of the THF ring adds a layer of structural rigidity and provides a versatile handle for further chemical modifications, making 3-ethynyltetrahydrofuran derivatives attractive building blocks for medicinal chemists. This technical guide delves into the stereochemical intricacies of these derivatives, offering a comprehensive overview of synthetic methodologies, stereochemical analysis, and their potential in drug development.

Stereoselective Synthesis of 3-Ethynyltetrahydrofuran Derivatives

The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure or diastereomerically enriched 3-ethynyltetrahydrofuran derivatives presents a significant synthetic challenge. Several strategies have been explored to address this, primarily focusing on enantioselective alkynylation of prochiral ketones and diastereoselective cyclization reactions.

Enantioselective Alkynylation of 3-Oxotetrahydrofuran

One of the most direct approaches to introduce the 3-ethynyl group with stereocontrol is the asymmetric addition of an alkyne nucleophile to a prochiral 3-oxotetrahydrofuran precursor. This strategy has been successfully employed using various chiral catalysts and ligands.

Table 1: Representative Methods for Enantioselective Alkynylation of 3-Oxotetrahydrofuran

| Catalyst/Ligand System | Alkyne Source | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Phenylacetylene | Toluene | 25 | Up to 99% | [1] |

| Ir/(S)-L1 catalyst | Potassium alkynyltrifluoroborate | THF | 0 | Up to 98% | [2] |

| 3,3′-Diphenylbinaphthol dilithium | Phenylacetylene | Toluene/Hexane | -78 to 20 | Moderate | [3] |

Experimental Protocol: Enantioselective Addition of Phenylacetylene to 3-Oxotetrahydrofuran

This protocol is a general representation based on established methods for enantioselective alkynylation[1].

Materials:

-

3-Oxotetrahydrofuran

-

Phenylacetylene

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-Methylephedrine

-

Anhydrous Toluene

-

Diisopropylethylamine (DIPEA)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-Methylephedrine (0.12 eq).

-

Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

-

Add DIPEA (2.0 eq) followed by the dropwise addition of phenylacetylene (1.5 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to 0 °C and add a solution of 3-oxotetrahydrofuran (1.0 eq) in anhydrous toluene dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-ethynyl-3-hydroxytetrahydrofuran.

-

The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

DOT Diagram: General Workflow for Enantioselective Alkynylation

Caption: Workflow for the asymmetric synthesis of 3-ethynyl-3-hydroxytetrahydrofuran.

Diastereoselective Cyclization Strategies

An alternative approach involves the stereocontrolled cyclization of acyclic precursors containing the ethynyl group. Intramolecular reactions, such as oxy-Michael additions or radical cyclizations of hydroxy-enynes, can lead to the formation of the tetrahydrofuran ring with defined stereochemistry at multiple centers.

DOT Diagram: Logic of Diastereoselective Cyclization

Caption: Conceptual pathway for diastereoselective synthesis of 3-ethynyltetrahydrofurans.

While specific examples for 3-ethynyltetrahydrofurans are not abundant in the literature, general principles of diastereoselective tetrahydrofuran synthesis can be applied. For instance, the use of chiral auxiliaries on the acyclic precursor can effectively bias the facial selectivity of the cyclization step.

Biological Significance and Drug Development Applications

The 3-ethynyltetrahydrofuran scaffold, while not yet widely represented in approved drugs, holds significant potential for medicinal chemistry. The ethynyl group can serve as a bioisostere for other functional groups, participate in hydrogen bonding, or act as a reactive handle for "click" chemistry to generate more complex molecules.

Substituted tetrahydrofuran derivatives have been extensively investigated as inhibitors for a variety of biological targets, including HIV-1 protease.[4] The stereochemistry of the substituents on the THF ring plays a crucial role in the binding affinity to the enzyme's active site.[4] The introduction of an ethynyl group could provide additional interactions within the binding pocket, potentially leading to enhanced potency and selectivity.

Furthermore, the ethynyl moiety is a key feature in several potent anticancer agents. Its linear geometry and electronic properties can contribute to strong interactions with target proteins. The incorporation of this functionality into a tetrahydrofuran ring could lead to the development of novel therapeutic agents with unique pharmacological profiles.

Future Outlook

The stereoselective synthesis of 3-ethynyltetrahydrofuran derivatives remains a developing area of research. Future efforts will likely focus on the development of more efficient and highly stereoselective catalytic methods. The exploration of their biological activities is also a promising avenue for drug discovery, particularly in the areas of antiviral and anticancer research. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to be developed into the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-catalyzed enantioselective alkynylation and kinetic resolution of alkyl allylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective alkynylation of some cyclical ketones by 3,3′-diphenylbinaphtol dilithium | Semantic Scholar [semanticscholar.org]

- 4. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation of 3-Ethynyltetrahydrofuran: A Quantum Chemical Whitepaper

Introduction

3-Ethynyltetrahydrofuran is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science due to the presence of the reactive ethynyl group and the versatile tetrahydrofuran ring. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular characteristics with high accuracy. This technical guide outlines a comprehensive computational methodology for the theoretical study of 3-Ethynyltetrahydrofuran, providing a roadmap for researchers in drug development and chemical sciences.

Computational Methodology: A Practical Framework

The foundation of a reliable computational study lies in the judicious selection of theoretical methods and basis sets. Drawing from established practices for similar organic molecules, a robust and widely accepted approach involves Density Functional Theory (DFT).

Theoretical Framework

DFT has proven to be an efficient and accurate method for studying the electronic structure of medium-sized organic molecules.[1] The choice of functional is critical for obtaining reliable results. The B3LYP hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for geometries and vibrational frequencies.[2][3] For a more refined energetic analysis, especially concerning conformational energies, functionals from the M06 suite, such as M06-2X, are recommended due to their improved performance for non-covalent interactions.[4]

Basis Set Selection

The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. For molecules of this size, Pople-style basis sets are commonly employed. A suitable choice would be the 6-311+G(d,p) or 6-311++G(d,p) basis sets, which include diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.[2][5]

Software

These calculations are typically performed using well-established quantum chemistry software packages like Gaussian, ORCA, or Spartan.[2][5]

Conformational Analysis: Exploring the 3D Landscape

The flexibility of the tetrahydrofuran ring and the rotation of the ethynyl substituent give rise to multiple conformers for 3-Ethynyltetrahydrofuran. A thorough conformational analysis is the first step in any theoretical study.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: A starting 3D structure of 3-Ethynyltetrahydrofuran is built using a molecular editor.

-

Potential Energy Surface (PES) Scan: To systematically explore the conformational space, a relaxed PES scan is performed. This involves rotating the dihedral angle defining the orientation of the ethynyl group relative to the ring and, simultaneously, exploring the puckering coordinates of the tetrahydrofuran ring.

-

Identification of Minima: The stationary points on the PES corresponding to energy minima are identified as distinct conformers.

-

Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative populations at a given temperature.

Data Presentation: Relative Energies of Conformers

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 0.92 | 18.2 |

| Conf-3 | 1.52 | 1.65 | 6.5 |

Note: The data presented here is hypothetical and serves as an illustration.

Visualization: Conformational Analysis Workflow

References

An In-depth Technical Guide to the Potential Applications of Novel 3-Ethynyltetrahydrofuran Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the synthesis, potential applications, and experimental considerations for a promising class of molecules: 3-ethynyltetrahydrofuran derivatives. By incorporating the versatile ethynyl group into the well-established tetrahydrofuran scaffold, these compounds emerge as valuable building blocks for novel therapeutics and advanced materials. The terminal alkyne functionality serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira coupling, enabling facile conjugation to other molecules and polymerization.

Synthesis of 3-Ethynyltetrahydrofuran Derivatives

The synthesis of 3-ethynyltetrahydrofuran derivatives can be approached through several established organic chemistry methodologies. A general and robust strategy involves the introduction of the ethynyl group onto a pre-formed tetrahydrofuran ring. This is often achieved via a Sonogashira coupling reaction between a 3-halotetrahydrofuran and a protected terminal alkyne, followed by deprotection.

Experimental Workflow for the Synthesis of 3-Ethynyltetrahydrofuran Derivatives:

Caption: Synthetic workflow for 3-ethynyltetrahydrofuran.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example for the synthesis of 3-((trimethylsilyl)ethynyl)tetrahydrofuran.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodotetrahydrofuran (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of 0.2 M with respect to the 3-iodotetrahydrofuran. Subsequently, add anhydrous triethylamine (2.5 eq.).

-

Alkyne Addition: Stir the mixture at room temperature for 20 minutes. Then, slowly add trimethylsilylacetylene (1.3 eq.) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the protected 3-ethynyltetrahydrofuran derivative.[1][2][3]

Deprotection Protocol (TBAF)

-

Reaction Setup: Dissolve the 3-((trimethylsilyl)ethynyl)tetrahydrofuran (1.0 eq.) in THF.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-ethynyltetrahydrofuran.[1]

Potential Applications in Medicinal Chemistry

The tetrahydrofuran moiety is a common scaffold in a number of biologically active molecules and approved drugs.[4][5] The introduction of an ethynyl group at the 3-position opens up new avenues for drug design and development.

2.1. Enzyme Inhibition

Substituted tetrahydrofuran derivatives have been extensively studied as inhibitors of various enzymes, notably HIV-1 protease.[6] The tetrahydrofuran ring can form crucial hydrogen bonding and van der Waals interactions within the enzyme's active site.[6] The 3-ethynyl group can be exploited in several ways:

-

As a Pharmacophore: The alkyne can directly interact with amino acid residues in the active site.

-

As a Reactive Handle: The terminal alkyne can be used to covalently bind to the enzyme, leading to irreversible inhibition.

-

As a Vector for Further Functionalization: The ethynyl group can be further modified to optimize binding affinity and selectivity.

Quantitative Data on Related Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors

The following table summarizes the inhibitory activity of some substituted tetrahydrofuran derivatives against HIV-1 protease, demonstrating the potential of this scaffold.

| Inhibitor ID | P2-Ligand Structure | Ki (nM) | Antiviral Activity (EC50, nM) |

| 4a | 2-(S)-allyl-5-(R)-methyl-THF | 0.4 | 12 |

| 4b | 2-(R)-allyl-5-(S)-methyl-THF | 1.2 | 35 |

| Darunavir | bis-THF | <0.1 | 1-5 |

Data extracted from literature on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors.[6]

Signaling Pathway: Inhibition of HIV Protease

Caption: Inhibition of HIV maturation by a protease inhibitor.

2.2. Bio-conjugation via Click Chemistry

The terminal alkyne of 3-ethynyltetrahydrofuran derivatives makes them ideal candidates for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This reaction is highly efficient, selective, and biocompatible, allowing for the conjugation of the tetrahydrofuran derivative to a wide range of molecules, including:

-

Biomolecules: Proteins, peptides, and nucleic acids for targeted delivery or imaging.

-

Fluorescent Dyes: For tracking and diagnostic applications.

-

Other Drug Molecules: To create hybrid drugs with dual modes of action.

Experimental Workflow: Click Chemistry Conjugation

Caption: Bio-conjugation using click chemistry.

General Experimental Protocol: CuAAC "Click" Reaction

-

Reaction Setup: In a vial, dissolve the 3-ethynyltetrahydrofuran derivative (1.0 eq.) and the azide-functionalized molecule (1.0 eq.) in a 3:1 mixture of THF and water.

-

Catalyst Addition: To the solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction. Further purification can be achieved by column chromatography if necessary.[9]

Potential Applications in Materials Science

The ethynyl group is a versatile functional group for the synthesis of polymers. 3-Ethynyltetrahydrofuran derivatives can serve as monomers in various polymerization reactions, leading to novel materials with tailored properties.

3.1. Polymer Synthesis

The terminal alkyne allows for polymerization via several "click" chemistry-based methods, including:

-

Azide-Alkyne Polycycloaddition: Reaction with a di-azide monomer to form a polytriazole.

-

Thiol-Yne Polymerization: Reaction with a di-thiol monomer to create a cross-linked polymer network.[10]

These methods offer high efficiency and control over the polymer architecture, allowing for the synthesis of linear, branched, or cross-linked polymers.[10] The incorporation of the tetrahydrofuran moiety into the polymer backbone can influence properties such as solubility, thermal stability, and biocompatibility.[11][12]

Polymerization Scheme: Azide-Alkyne "Click" Polymerization

Caption: "Click" polymerization of 3-ethynyltetrahydrofuran.

General Experimental Protocol: Azide-Alkyne Polymerization

-

Monomer Preparation: Ensure both the 3-ethynyltetrahydrofuran derivative and the di-azide monomer are pure and dry.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the two monomers in an appropriate solvent (e.g., THF, DMF).

-

Catalyst Addition: Add the copper(I) catalyst system (e.g., Cu(I)Br and PMDETA).

-

Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for 24-48 hours. The polymer may precipitate out of solution as it forms.

-

Isolation: Isolate the polymer by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

-

Characterization: Characterize the polymer by techniques such as GPC (for molecular weight and distribution), NMR (for structure confirmation), and DSC/TGA (for thermal properties).[13][14]

3.2. Potential Properties and Applications of Derived Polymers

Polymers derived from 3-ethynyltetrahydrofuran could possess a unique combination of properties, making them suitable for various applications:

-

Biomaterials: The potential biocompatibility of the polytetrahydrofuran backbone could make these materials suitable for drug delivery systems, tissue engineering scaffolds, and biomedical coatings.[12]

-

Smart Materials: By incorporating other functional groups, it may be possible to create polymers that respond to stimuli such as pH or temperature.[10]

-

High-Performance Coatings and Adhesives: The cross-linking capabilities of the ethynyl group can lead to robust polymer networks with enhanced durability and chemical resistance.[10]

Summary of Quantitative Data

Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Sonogashira Coupling | Pd(PPh3)2Cl2/CuI, Et3N | THF | 60-80 | 70-95 |

| TMS Deprotection | TBAF | THF | Room Temp. | >90 |

| CuAAC "Click" Reaction | CuSO4/Sodium Ascorbate | THF/H2O | Room Temp. | >90 |

Table 2: Biological Activity of Related Furan and Tetrahydrofuran Derivatives

| Compound Class | Target | Example IC50/Ki | Reference |

| Substituted Tetrahydrofurans | HIV-1 Protease | Ki = 0.4 nM | [6] |

| Isatin-Nitrofuran Derivatives | Aldehyde Dehydrogenase (ALDH) | IC50 = 2.1-3.8 µM | [15] |

| 3-Arylbenzofuranones | Acetylcholinesterase | IC50 = 0.089 µM | [16][17] |

Conclusion

Novel 3-ethynyltetrahydrofuran derivatives represent a promising and versatile platform for innovation in both medicinal chemistry and materials science. The strategic placement of the ethynyl group on the well-established tetrahydrofuran scaffold provides a powerful tool for chemists to construct complex molecules with tailored properties. The facile access to these derivatives through robust synthetic methods like the Sonogashira coupling, combined with the efficiency of "click" chemistry for subsequent modifications and polymerizations, positions this class of compounds as a valuable asset for the development of next-generation drugs and advanced functional materials. Further exploration of their synthesis and biological and material properties is highly warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Ethynyltetrahydrofuran in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 3-Ethynyltetrahydrofuran is a valuable building block in this context, incorporating a hydrophilic and biocompatible tetrahydrofuran (THF) moiety into the resulting triazole products. The THF scaffold is a common structural motif in many biologically active compounds and can improve the pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of 3-ethynyltetrahydrofuran in CuAAC reactions.

Core Applications

The CuAAC reaction involving 3-ethynyltetrahydrofuran is primarily utilized for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic structures serve as key intermediates and final products in various areas of chemical and pharmaceutical research:

-

Drug Discovery: The resulting triazole-linked tetrahydrofuran derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The triazole ring can act as a stable linker or a pharmacophore itself.

-

Bioconjugation: The hydrophilic nature of the tetrahydrofuran unit makes 3-ethynyltetrahydrofuran an attractive reagent for modifying biomolecules such as peptides, proteins, and nucleic acids. This can be used for labeling, imaging, and targeted drug delivery.

-

Materials Science: Incorporation of the THF moiety can influence the physical properties of polymers and other materials, for instance, by enhancing solubility or providing coordination sites for metal ions.

Experimental Protocols

Below are detailed protocols for typical CuAAC reactions using 3-ethynyltetrahydrofuran. The reaction conditions can be optimized based on the specific azide substrate and desired scale.

Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(tetrahydrofuran-3-yl)-1H-1,2,3-triazole

This protocol describes a standard procedure for the reaction of 3-ethynyltetrahydrofuran with benzyl azide.

Materials:

-

3-Ethynyltetrahydrofuran

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 3-ethynyltetrahydrofuran (1.0 mmol, 1.0 equiv), benzyl azide (1.0 mmol, 1.0 equiv), and a 1:1 mixture of tert-butanol and water (10 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 equiv).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv).

-